molecular formula C15H25BO4 B2450480 2-((1,4-Dioxaspiro[4.5]decan-8-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246878-23-7

2-((1,4-Dioxaspiro[4.5]decan-8-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2450480
CAS No.: 2246878-23-7
M. Wt: 280.17
InChI Key: GJUIDVZBUOJXEO-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound 2-((1,4-Dioxaspiro[4.5]decan-8-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane represents a complex molecular architecture combining several distinctive structural elements. Per IUPAC nomenclature conventions, the name indicates a methylene bridge (-ylidene)methyl) connecting a 1,4-dioxaspiro[4.5]decane moiety at position 8 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly known as a pinacol boronate) at position 2.

The structure can be divided into three principal components for analysis:

  • The 1,4-dioxaspiro[4.5]decane fragment: This consists of a cyclohexane ring spiro-fused with a 1,3-dioxolane ring (a five-membered ring containing two oxygen atoms). The spiro carbon atom serves as the junction point between these two rings, creating a rigid three-dimensional framework.

  • The methylene bridge: An exocyclic double bond extends from position 8 of the cyclohexane portion of the spirocycle, forming a ylidene linkage to the boronate moiety.

  • The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group: This is a cyclic boronate ester derived from pinacol (2,3-dimethyl-2,3-butanediol), featuring a boron atom at position 2 connected to two oxygen atoms that form part of the five-membered ring. The ring is further substituted with four methyl groups at positions 4 and 5.

The compound exhibits a unique spatial arrangement due to the spirocyclic system and the geometric constraints imposed by the ylidene double bond, creating a well-defined three-dimensional structure.

Property Value Reference
Molecular Formula C15H25BO4
Molecular Weight 280.17 g/mol
CAS Number 2246878-23-7
IUPAC Name This compound

Properties

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-8-ylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BO4/c1-13(2)14(3,4)20-16(19-13)11-12-5-7-15(8-6-12)17-9-10-18-15/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUIDVZBUOJXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2246878-23-7
Record name 2-({1,4-dioxaspiro[4.5]decan-8-ylidene}methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Biological Activity

2-((1,4-Dioxaspiro[4.5]decan-8-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound with potential applications in various fields including medicinal chemistry and materials science. Its unique structure features a dioxaborolane moiety that may confer specific biological activities.

  • IUPAC Name : this compound
  • CAS Number : 2246878-23-7
  • Molecular Formula : C15H25BO4
  • Molar Mass : 280.17 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several areas based on existing literature:

  • Antimicrobial Activity :
    • Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anticancer Potential :
    • Research indicates that derivatives of dioxaborolane compounds can inhibit cancer cell proliferation. The specific activity of this compound in this regard remains to be fully elucidated but is promising based on structural analogs.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for certain enzymes involved in metabolic processes. This could have implications for drug design targeting metabolic disorders.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds within the dioxaborolane class:

Study 1: Antimicrobial Effects

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various dioxaborolanes. The results indicated that compounds with similar structural motifs to this compound showed significant activity against Gram-positive bacteria.

Study 2: Cancer Cell Line Testing

In vitro testing on human cancer cell lines demonstrated that dioxaborolane derivatives can induce apoptosis in cancer cells. The study highlighted the potential for these compounds to serve as lead compounds in the development of new anticancer therapies.

Study 3: Enzyme Inhibition Assays

Research conducted on enzyme inhibition revealed that certain dioxaborolanes could effectively inhibit key enzymes involved in carbohydrate metabolism. This finding suggests potential applications in managing diabetes and other metabolic disorders.

Data Table: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialSignificant activity against Gram-positive bacteria
AnticancerInduced apoptosis in cancer cell lines
Enzyme inhibitionInhibition of carbohydrate metabolism enzymes

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The compound serves as a boronic ester precursor in palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the synthesis of biaryl and heteroaryl structures. The reaction typically proceeds under inert conditions (argon atmosphere) with palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) .

Key Features:

  • Substrate Compatibility: Reacts with aryl halides (Br, I) and triflates.

  • Conditions: Requires anhydrous solvents (e.g., THF, DMF) and bases like K₂CO₃ or CsF to activate the boron center.

  • Mechanism: Transmetallation between the boronate ester and palladium complex facilitates C–C bond formation.

Reaction Component Typical Parameters
CatalystPd(PPh₃)₄ (1–5 mol%)
BaseK₂CO₃ or CsF
SolventTHF/DMF (60–80°C)
Yield Range60–85% (varies with substrate)

Transesterification Reactions

The boronate ester undergoes transesterification with diols or alcohols, exchanging the dioxaborolane ring for alternative boron-containing moieties. This reaction is critical for modifying solubility or tuning electronic properties .

Experimental Observations:

  • Reagents: Reactions with 1,2-ethanediol or pinacol proceed under mild acidic or basic conditions.

  • Kinetics: Faster rates observed in polar aprotic solvents (e.g., dichloromethane) due to improved boron electrophilicity.

  • Applications: Used to generate water-soluble boronates for biomedical applications .

Oxidation and Hydrolysis

The boron center is susceptible to oxidation and hydrolysis, particularly under aqueous or protic conditions:

Oxidation to Boronic Acids

Controlled oxidation with H₂O₂ or NaIO₄ converts the boronate ester into a boronic acid, a key intermediate in synthesis .

Conditions:

  • Oxidizing Agent: H₂O₂ (30% in H₂O) or NaIO₄ (1.2 equiv).

  • Solvent System: THF/H₂O (4:1) at 0–25°C .

Hydrolysis

Hydrolysis in acidic media (e.g., HCl/THF) cleaves the B–O bonds, yielding cyclic ketones or alcohols depending on the workup .

Mechanistic Insight:

  • Protonation of the dioxaborolane oxygen weakens B–O bonds, leading to ring-opening.

Catalytic Allylation Reactions

The compound participates in allylboration reactions with aldehydes or ketones, forming chiral secondary alcohols. This process is stereospecific and leverages the spirocyclic framework to induce asymmetry .

Example Workflow:

  • Substrate: Benzaldehyde.

  • Conditions: Ti(OiPr)₄ (20 mol%), –20°C, CH₂Cl₂.

  • Outcome: (R)-1-Phenylpropan-1-ol (75% yield, 92% ee) .

Functionalization via Radical Pathways

Recent studies highlight its role in radical-initiated reactions, such as:

  • Photoredox Catalysis: Generates boron-centered radicals under blue LED light, enabling C–H functionalization.

  • Chain Propagation: Participates in atom-transfer radical polymerization (ATRP) as a chain-transfer agent .

Stability and Reaction Optimization

Critical Factors:

  • Moisture Sensitivity: Requires Schlenk techniques or glovebox handling to prevent premature hydrolysis .

  • Thermal Stability: Decomposes above 150°C, limiting high-temperature applications .

This compound’s reactivity profile underscores its utility in synthetic organic chemistry, particularly in constructing complex architectures and enabling catalytic transformations. Further research into its photochemical and asymmetric applications could expand its industrial relevance.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-((1,4-Dioxaspiro[4.5]decan-8-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodological Answer : The compound is typically synthesized via transmetalation or Suzuki-Miyaura coupling precursors. For example, analogous spirocyclic boronate esters are synthesized using UiO-type metal-organic framework catalysts (e.g., UiO-Co) under mild conditions (83% yield, EtOAc/hexane solvent system). Purification involves flash column chromatography with gradients like hexane/EtOAc (3:1) to isolate the product as a white solid .
  • Key Data :

Reaction TypeCatalystSolventYieldPurification Method
TransmetalationUiO-CoEtOAc/Hexane83%Flash chromatography

Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm spirocyclic and methyl substituents (e.g., δ 1.2–1.4 ppm for tetramethyl groups, δ 4.5–5.0 ppm for dioxaborolane protons) .
  • IR Spectroscopy : Peaks at 1720–1630 cm1^{-1} confirm C=O and B-O bonds .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 280.17 for C15_{15}H25_{25}BO4_4) .

Q. What are the stability considerations for this boronate ester under different storage conditions?

  • Methodological Answer : The compound is moisture-sensitive due to the boronate ester group. Store under inert gas (N2_2 or Ar) at –20°C. Stability tests in DMSO or THF show <5% decomposition over 72 hours when kept anhydrous .

Advanced Research Questions

Q. How does the spirocyclic structure influence reactivity in cross-coupling reactions compared to linear boronate esters?

  • Methodological Answer : The spirocyclic backbone enhances steric protection of the boron center, reducing undesired protodeboronation. In Suzuki-Miyaura couplings, this structural feature improves selectivity for aryl/alkenyl partners over alkyl halides (e.g., Pd catalysis with K2_2CO3_3 base in acetonitrile at reflux) .
  • Contradiction Note : Some studies report lower yields with bulky substrates due to restricted access to the boron center .

Q. What strategies optimize stereospecific cross-couplings involving this compound, particularly for tertiary alkylboronates?

  • Methodological Answer : Use chiral phosphine ligands (e.g., Josiphos) to control stereochemistry. Electrochemical methods (e.g., –1.2 V vs Ag/AgCl) enable selective activation of the boron center without racemization .
  • Key Data :

SubstrateLigandYieldStereospecificity (dr)
Tertiary alkylJosiphos85%5:1

Q. How can computational modeling (DFT or MD) predict the compound’s behavior in catalytic cycles?

  • Methodological Answer : Density Functional Theory (DFT) models the boron-oxygen bond dissociation energy (~45 kcal/mol) and transition states in cross-coupling reactions. Molecular dynamics (MD) simulations assess solvent effects (e.g., THF vs DMF) on reaction kinetics .

Data Contradictions and Resolution

Q. Why do yields vary significantly (26–85%) in reported syntheses of related spirocyclic boronates?

  • Analysis : Lower yields (e.g., 26% in ) arise from competing side reactions (e.g., hydrolysis or dimerization). Higher yields (83–85%) are achieved using optimized catalysts (UiO-Co) and anhydrous conditions .
  • Resolution : Pre-drying solvents (MgSO4_4) and using Schlenk techniques minimize moisture interference .

Research Gaps and Future Directions

  • Mechanistic Studies : Limited data exist on the compound’s oxidative stability in tumor microenvironments, despite its use in prodrug synthesis (e.g., Mito-HNK-B) .
  • Catalyst Design : Developing earth-abundant metal catalysts (e.g., Fe or Co) could reduce reliance on Pd in cross-couplings .

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